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Abstract
H-DL-Abu-OH, chemically known as DL-2-Aminobutanoic acid or α-Aminobutyric acid (AABA),

is a non-proteinogenic α-amino acid that has garnered increasing interest in biomedical

research. As a derivative of alanine, it participates in various metabolic pathways and has

demonstrated significant immunomodulatory and metabolic regulatory effects. This technical

guide provides a comprehensive overview of the chemical properties, biological activities, and

potential therapeutic applications of H-DL-Abu-OH. Detailed experimental protocols for

studying its effects on macrophage polarization and in a preclinical model of metabolic

dysfunction-associated steatotic liver disease (MASLD) are presented. Furthermore, this

document summarizes key quantitative data from recent studies and visualizes the associated

signaling pathways and experimental workflows to facilitate a deeper understanding of its

mechanism of action. While this guide aims to be extensive, it is important to note that specific

details from some of the most recent pre-clinical studies, particularly quantitative outcomes and

detailed methodologies for its application in MASLD, are based on preliminary findings and

publicly available abstracts, as full-text data is not yet available. Additionally, to date, specific

molecular docking studies detailing the binding of H-DL-Abu-OH to key protein targets such as

AMPK and SIRT1 have not been identified in the public domain.
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H-DL-Abu-OH is a racemic mixture of the D and L isomers of 2-aminobutanoic acid. It is

structurally similar to the proteinogenic amino acid alanine, with an additional ethyl side chain.

[1][2]

Property Value Reference

Systematic Name DL-2-Aminobutanoic acid [3][4]

Common Synonyms

DL-α-Aminobutyric acid, H-DL-

Abu-OH, AABA, Butyrine,

Homoalanine

[2][4][5]

CAS Number 2835-81-6 [1][3][6]

Molecular Formula C4H9NO2 [3][6][7]

Molecular Weight 103.12 g/mol [3][6][7]

Appearance White solid [8]

Purity
Typically ≥99% for research

applications
[3][4]

Solubility Soluble in water [5]

Storage Room temperature [1][7]

Biological Activities and Therapeutic Potential
H-DL-Abu-OH exhibits a range of biological activities, positioning it as a molecule of interest for

therapeutic development. Its primary roles appear to be in the regulation of inflammation and

metabolic processes.

Immunomodulation: H-DL-Abu-OH has been shown to modulate the activity of

macrophages, key cells of the innate immune system. Specifically, it can suppress the pro-

inflammatory M1 macrophage polarization induced by lipopolysaccharide (LPS). This is

achieved through a combination of metabolic reprogramming and epigenetic modifications.

Metabolic Regulation: Recent preclinical studies suggest that H-DL-Abu-OH can ameliorate

metabolic dysfunction-associated steatotic liver disease (MASLD). The proposed mechanism
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involves the enhancement of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1)

signaling pathway, which are central regulators of cellular energy homeostasis and

metabolism. Furthermore, it appears to modulate the gut-liver axis, influencing the gut

microbiome composition.

Neurotransmission: There is some evidence to suggest a potential role for α-aminobutyric

acid in neurotransmission, although this is less well-characterized than its metabolic and

immunomodulatory functions.[5]

Ergogenic Supplement: Amino acid derivatives, including H-DL-Abu-OH, have been

explored as ergogenic supplements for their potential to influence anabolic hormone

secretion and supply fuel during exercise.[1]

Experimental Protocols
In Vitro Macrophage Polarization Assay
This protocol is based on the methodology described by Gong et al. (2023) to investigate the

effect of H-DL-Abu-OH on M1 macrophage polarization.

Objective: To determine the effect of H-DL-Abu-OH on the polarization of bone marrow-derived

macrophages (BMDMs) to a pro-inflammatory M1 phenotype upon stimulation with

lipopolysaccharide (LPS).

Materials:

Bone marrow cells isolated from C57BL/6 mice

Macrophage colony-stimulating factor (M-CSF)

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

H-DL-Abu-OH (α-Aminobutyric acid)

Lipopolysaccharide (LPS) from E. coli

Phosphate-buffered saline (PBS)
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RNA extraction kit

cDNA synthesis kit

qPCR master mix and primers for Nos2, Tnf, Il6, and a housekeeping gene (e.g., Actb)

ELISA kits for TNF-α and IL-6

Griess reagent for nitric oxide (NO) measurement

Protein lysis buffer and Western blot reagents

Antibodies for iNOS and a loading control (e.g., β-actin)

Procedure:

BMDM Differentiation:

Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

Culture the cells in RPMI-1640 medium containing 10% FBS, 1% penicillin-streptomycin,

and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium

every 2-3 days.

Macrophage Stimulation and Treatment:

Seed the differentiated BMDMs into appropriate culture plates.

Pre-treat the BMDMs with varying concentrations of H-DL-Abu-OH for a specified period

(e.g., 24 hours).

Stimulate the cells with 100 ng/mL LPS for a further 24 hours to induce M1 polarization.

Include a control group with LPS stimulation but without H-DL-Abu-OH pre-treatment.

Analysis of M1 Markers:

Gene Expression (qPCR): Harvest the cells, extract total RNA, and synthesize cDNA.

Perform qPCR to measure the relative mRNA expression levels of M1 marker genes
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(Nos2, Tnf, Il6).

Cytokine Secretion (ELISA): Collect the cell culture supernatants and measure the

concentrations of TNF-α and IL-6 using commercially available ELISA kits.

Nitric Oxide Production: Measure the concentration of nitrite (a stable product of NO) in

the culture supernatants using the Griess reagent.

Protein Expression (Western Blot): Lyse the cells and perform Western blotting to detect

the protein levels of inducible nitric oxide synthase (iNOS).
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Fig. 1: Experimental workflow for macrophage polarization.

In Vivo Metabolic Dysfunction-Associated Steatotic
Liver Disease (MASLD) Model
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The following is a generalized protocol based on the abstract by Felicianna et al. (2025). The

full experimental details, including the precise dosage of H-DL-Abu-OH and the duration of the

treatment, were not available in the public domain at the time of this writing.

Objective: To investigate the therapeutic effect of H-DL-Abu-OH on the progression of MASLD

in a diet-induced mouse model.

Materials:

C57BL/6 mice

High-fat/high-cholesterol diet (HFD)

Standard chow diet

H-DL-Abu-OH (α-Aminobutyric acid)

Vehicle for oral gavage (e.g., water or saline)

Equipment for oral gavage

Materials for blood collection and serum analysis (e.g., for triglycerides, cholesterol, insulin)

Materials for liver tissue collection and processing (for histology, gene and protein expression

analysis)

Materials for fecal sample collection for gut microbiome analysis

Procedure:

Animal Model Induction:

Acclimate C57BL/6 mice to the animal facility for at least one week.

Divide the mice into experimental groups: a control group on a standard chow diet, an

HFD-fed group, and an HFD-fed group treated with H-DL-Abu-OH.
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Feed the HFD groups the high-fat/high-cholesterol diet to induce MASLD. The duration of

the diet will depend on the desired severity of the disease.

Treatment Administration:

Administer H-DL-Abu-OH or vehicle to the respective groups daily via oral gavage. The

dosage and treatment duration should be based on preliminary studies or literature.

Outcome Measures:

Metabolic Parameters: Monitor body weight and food intake regularly. At the end of the

study, collect blood samples to measure serum levels of triglycerides, cholesterol, and

insulin to assess insulin resistance.

Liver Histology: Euthanize the mice and collect liver tissues. Fix a portion of the liver in

formalin for histological analysis (H&E staining) to assess hepatic steatosis.

Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for

subsequent analysis of genes and proteins related to lipogenesis, fatty acid oxidation, and

the AMPK/SIRT1 pathway (e.g., via qPCR and Western blotting).

Gut Microbiome Analysis: Collect fecal samples at baseline and at the end of the study for

16S rRNA gene sequencing to analyze changes in the gut microbiota composition.

Quantitative Data Summary
Effect of H-DL-Abu-OH on M1 Macrophage Polarization
The following table summarizes the key findings from Gong et al. (2023) on the effect of H-DL-
Abu-OH (AABA) on LPS-induced M1 macrophage polarization.
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Parameter Condition Result p-value

Gene Expression

(mRNA)

Nos2 LPS Increased <0.01

LPS + AABA Decreased vs. LPS <0.01

Tnf LPS Increased <0.01

LPS + AABA Decreased vs. LPS <0.01

Il6 LPS Increased <0.01

LPS + AABA Decreased vs. LPS <0.01

Cytokine Secretion

TNF-α LPS Increased <0.001

LPS + AABA Decreased vs. LPS <0.001

IL-6 LPS Increased <0.001

LPS + AABA Decreased vs. LPS <0.001

Nitric Oxide (NO)

Production
LPS Increased <0.001

LPS + AABA Decreased vs. LPS <0.001

Signaling Pathways
H-DL-Abu-OH in Macrophage Polarization
H-DL-Abu-OH inhibits M1 macrophage polarization through a dual mechanism involving

metabolic reprogramming and epigenetic modification. It enhances the expression of EZH2, a

histone methyltransferase, which in turn increases the trimethylation of histone H3 at lysine 27

(H3K27me3) at the promoter regions of pro-inflammatory genes, leading to their transcriptional

repression.
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Fig. 2: AABA's epigenetic regulation of macrophage polarization.

Proposed Mechanism of H-DL-Abu-OH in MASLD
Based on the findings of Felicianna et al. (2025), H-DL-Abu-OH is proposed to ameliorate

MASLD by enhancing the AMPK/SIRT1 signaling pathway. Activation of this pathway leads to

the suppression of lipogenesis and the promotion of fatty acid oxidation.
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Fig. 3: Proposed AMPK/SIRT1 signaling pathway in MASLD.

Conclusion and Future Directions
H-DL-Abu-OH (α-Aminobutyric acid) is an intriguing non-proteinogenic amino acid with

demonstrated potential in modulating key inflammatory and metabolic pathways. The available

evidence strongly suggests its therapeutic utility in inflammatory diseases and metabolic

disorders such as MASLD. The detailed experimental protocols and quantitative data

presented in this guide offer a solid foundation for researchers to further investigate its

mechanisms of action and explore its clinical relevance.

Future research should focus on several key areas. Firstly, the complete elucidation of the

experimental details and quantitative outcomes from the preclinical MASLD studies is essential.

Secondly, a critical next step is to perform molecular docking and binding affinity studies to

identify the direct molecular targets of H-DL-Abu-OH, particularly its interaction with key

regulatory proteins like AMPK and SIRT1. Understanding these direct interactions will be
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pivotal for its development as a targeted therapeutic agent. Finally, further in vivo studies are

warranted to explore its efficacy and safety in a broader range of disease models, paving the

way for potential clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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